molecular formula C12H10N2O2 B3336768 Malononitrile, (2,3-dimethoxybenzylidene)- CAS No. 36937-95-8

Malononitrile, (2,3-dimethoxybenzylidene)-

Cat. No.: B3336768
CAS No.: 36937-95-8
M. Wt: 214.22 g/mol
InChI Key: QXIGVGQGZAURFQ-UHFFFAOYSA-N
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Description

Historical Development of Benzylidenemalononitriles in Synthetic Chemistry Research

The synthesis of benzylidenemalononitriles is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. nih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). nih.gov

Historically, the reaction was often catalyzed by bases like piperidine (B6355638), sodium ethoxide, or sodium hydroxide (B78521) in organic solvents. rasayanjournal.co.in Over the decades, research has focused on developing more efficient and environmentally benign synthetic methods. This evolution has led to the exploration of a wide array of catalysts and conditions, moving from traditional homogeneous catalysts to more recoverable and milder alternatives. nih.govtandfonline.com

Significant advancements include the use of:

Heterogeneous Catalysts: Solid catalysts like clays, silica (B1680970) gel, hydrotalcites, and various metal oxides (ZnO, MgO) have been employed to simplify product purification and catalyst recovery. nih.govresearchgate.netias.ac.in

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to seconds, while providing high yields. nih.govacs.org

Green Catalysts and Solvents: Growing environmental concerns have prompted the use of water as a solvent and biodegradable or natural catalysts like alum, lemon juice, or agro-waste extracts. researchgate.netrasayanjournal.co.intandfonline.comresearchgate.net Research has shown that using water as a medium can be highly effective, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTMAB). tandfonline.com

Advanced Nanocatalysts: More recently, nanohybrids, such as nickel/copper nanohybrids on multi-walled carbon nanotubes (NiCu@MWCNT), and metal-organic frameworks (MOFs) have been developed, offering high catalytic performance under mild conditions. nih.govnih.govnih.gov

This continuous development highlights the enduring importance of the Knoevenagel condensation in synthetic chemistry.

Table 1: Evolution of Catalytic Systems for Benzylidenemalononitrile (B1330407) Synthesis

Catalyst Type Examples Reaction Conditions Advantages
Homogeneous Bases Piperidine, Sodium Ethoxide Organic Solvents (e.g., Ethanol) Traditional, well-established
Heterogeneous Solids Clays, Silica Gel, Alum, Hydrotalcites Varies (Solvent/Solvent-free) Ease of separation, reusability nih.govrasayanjournal.co.inias.ac.in
Microwave Irradiation Ammonium (B1175870) Acetate Solvent-free or minimal solvent Rapid reaction times, high efficiency acs.org
Aqueous Media CTMAB, [Bisim] Water Environmentally friendly, low cost researchgate.nettandfonline.com
Nanocatalysts/MOFs NiCu@MWCNT, HKUST-1 Mild (Room Temp), Ethanol/Water High efficiency, short reaction times, reusability nih.govnih.gov

Significance of Aromatic Aldehyde-Malononitrile Condensation Products in Academic Inquiry

The products of condensation reactions between aromatic aldehydes and malononitrile, known as arylidenemalononitriles or benzylidenemalononitriles, are highly valuable in academic and industrial research. Their significance stems from their versatile chemical reactivity. nih.govresearchgate.net

These molecules serve as crucial intermediates and building blocks for the synthesis of a wide range of more complex compounds. nih.govrasayanjournal.co.in The electron-withdrawing nature of the two cyano groups makes the double bond highly activated and susceptible to various chemical transformations. researchgate.net This reactivity allows them to be used in:

Synthesis of Heterocycles: Benzylidenemalononitriles are key precursors for creating diverse heterocyclic compounds, including pyrazoles, isoxazoles, thiazolidinones, and pyridones, which are scaffolds of significant interest in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net

Michael Additions: The activated double bond readily participates in Michael addition reactions, allowing for further functionalization and chain extension.

Cyclization Reactions: They can undergo sequential condensation and cyclization reactions to form complex polycyclic structures like indenes and benzofulvenes. acs.org

Materials Science: The inherent electronic structure of these molecules, featuring a donor (the aromatic ring) and an acceptor (the dicyanomethylene group), makes them interesting for applications in materials science, particularly in the field of nonlinear optics and as components of dyes. researchgate.net

The ease of their synthesis and the chemical potential locked within their structure ensure that benzylidenemalononitriles remain a subject of continuous academic exploration.

Research Trajectories for Malononitrile, (2,3-dimethoxybenzylidene)- and its Analogs

Direct research on (2,3-dimethoxybenzylidene)malononitrile is not extensively documented in publicly available literature. sigmaaldrich.com However, significant research on its close structural analogs, particularly the 3,4-dimethoxy and other substituted benzylidenemalononitriles, provides clear insight into the probable research trajectories for this specific compound.

Studies on analogs primarily focus on their potential biological activities and material properties. For instance, a study on a series of substituted benzylidenemalononitrile derivatives investigated their efficacy as tyrosinase inhibitors for anti-melanogenic applications. oncotarget.comnih.gov In that research, the analog 2-(3,4-dimethoxybenzylidene)malononitrile (BMN5) was synthesized and characterized, though it did not show strong inhibitory activity compared to other hydroxylated analogs like 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11). oncotarget.comnih.gov

The research trajectory for (2,3-dimethoxybenzylidene)malononitrile and its analogs can be summarized as:

Synthesis and Characterization: The primary step involves optimized synthesis via Knoevenagel condensation and full characterization using modern spectroscopic methods (NMR, FT-IR) and crystallographic analysis to understand its precise three-dimensional structure and molecular packing. oncotarget.commdpi.com

Biological Screening: A major focus is screening for various pharmacological activities. Based on research into its analogs, this includes evaluation as potential antimicrobial, anti-proliferative, and enzyme-inhibiting agents (e.g., tyrosine kinase inhibitors). researchgate.netnih.gov

Material Science Applications: Investigation into optical and electronic properties is another key area. The donor-acceptor structure inherent to benzylidenemalononitriles suggests potential for use in nonlinear optical (NLO) materials, organic electronics, and functional dyes. researchgate.net Research on analogs has explored their use as dielectric materials and in the development of chromophores.

Table 2: Comparison of (2,3-dimethoxybenzylidene)malononitrile and a Well-Studied Analog

Compound Molecular Formula CAS Number Key Research Findings
Malononitrile, (2,3-dimethoxybenzylidene)- C₁₂H₁₀N₂O₂ 36937-95-8 Limited specific data available; classified as a rare chemical for discovery research. sigmaaldrich.com
Malononitrile, (3,4-dimethoxybenzylidene)- C₁₂H₁₀N₂O₂ 2972-80-7 Synthesized and evaluated for tyrosinase inhibitory activity. oncotarget.com Used as an intermediate in dye and electronics research.

Overview of Established Research Areas for Malononitrile Derivatives

Malononitrile and its derivatives are cornerstones of modern organic synthesis due to the unique reactivity conferred by the dicyanomethylene group. researchgate.netissr-journals.org The strong electron-withdrawing properties of the two nitrile groups make the adjacent methylene protons acidic (pKa of 11 in water) and render any double bond it is attached to highly electrophilic. researchgate.net This has established several key research domains.

Established research areas include:

Pharmaceutical and Agrochemical Synthesis: Malononitrile is a widely used reagent for creating compounds with potential biological activity. researchgate.netissr-journals.org Derivatives have been investigated for applications as fungicides, pesticides, and various therapeutic agents. issr-journals.orgacs.org For example, the acaricide Malonoben is a commercialized product derived from this chemistry. acs.org

Functional Dyes and Pigments: The chemical structure of alkylidenemalononitriles makes them excellent chromophores. They are used as precursors for solvatochromic dyes and other colored compounds for textiles and coatings. researchgate.netissr-journals.org

Organic and Molecular Electronics: The donor-π-acceptor architecture of many malononitrile derivatives is ideal for creating materials with nonlinear optical (NLO) properties. researchgate.net They are investigated for use in high-speed photonic devices and as organic semiconductors. researchgate.netissr-journals.org

Reagents for Heterocyclic Synthesis: As versatile building blocks, malononitrile derivatives are extensively used to construct a vast library of heterocyclic systems, which are fundamental components of many functional molecules. researchgate.netresearchgate.net

The unique and versatile reactivity of the malononitrile functional group ensures its continued and widespread application across multiple fields of chemical research. issr-journals.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-15-11-5-3-4-10(12(11)16-2)6-9(7-13)8-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIGVGQGZAURFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190427
Record name Malononitrile, (2,3-dimethoxybenzylidene)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-95-8
Record name Malononitrile, (2,3-dimethoxybenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (2,3-dimethoxybenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Optimization for Malononitrile, 2,3 Dimethoxybenzylidene

Knoevenagel Condensation Approaches for Benzylidene­malononitrile (B47326) Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. orientjchem.org It is widely employed to produce substituted alkenes, which are valuable intermediates for fine chemicals and pharmacologically active products. orientjchem.orgmdpi.com The reaction typically involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a base. uab.catnih.gov

Historically, the Knoevenagel condensation has been performed using stoichiometric or catalytic amounts of weak organic bases. orientjchem.org Among these, secondary amines like piperidine (B6355638) are classic and commonly used catalysts. orientjchem.orgresearchgate.net The reaction mechanism involves the deprotonation of the active methylene compound (malononitrile) by the amine catalyst to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde (2,3-dimethoxybenzaldehyde). Subsequent dehydration of the resulting aldol-type intermediate yields the final benzylidenemalononitrile (B1330407) product.

These reactions are typically conducted in organic solvents such as ethanol, often with heating to reflux to drive the reaction to completion. While effective, these classical methods often require longer reaction times and the use of volatile organic solvents, which has prompted the development of more environmentally friendly alternatives.

In response to the growing need for sustainable chemical processes, significant research has focused on developing greener synthetic routes for the Knoevenagel condensation. These initiatives aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Replacing traditional organic solvents with water is a primary goal of green chemistry. orientjchem.org Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. Several catalytic systems have been developed that show high efficacy for the Knoevenagel condensation in aqueous media. researchgate.netorientjchem.org For instance, the reaction can be carried out in water using catalysts like alum (KAl(SO₄)₂·12H₂O) at elevated temperatures. Other approaches utilize water-methanol mixtures, which can facilitate the synthesis of benzylidenemalononitrile derivatives using specialized nanohybrid catalysts. nih.gov Performing the condensation in water not only provides environmental benefits but can also simplify product isolation, as the often-hydrophobic products may precipitate directly from the reaction mixture. uni-regensburg.de

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green synthesis. uab.catuab.cat This approach simplifies product purification and reduces catalyst waste. nih.gov

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) magnetic nanoparticles have emerged as highly efficient, heterogeneous catalysts for the Knoevenagel condensation. orientjchem.org Their primary advantage is the ease of recovery; the catalyst can be separated from the reaction medium using an external magnet, washed, and reused for multiple cycles without a significant loss of activity. orientjchem.orgorientjchem.org This method combines high product yields with a simple, clean work-up procedure. orientjchem.org

Other Recyclable Catalysts: Beyond magnetic nanoparticles, other recyclable systems have been explored. These include:

Organic-inorganic hybrid silica (B1680970) materials: These materials immobilize an organic catalyst (such as an imidazolium salt) onto a solid silica support, combining the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation). uab.catuab.cat

Mechanically Interlocked Nanotubes (MINTs): Single-walled carbon nanotubes functionalized with basic nitrogen groups can act as highly active and recyclable catalysts. The interlocking structure prevents the catalytic moiety from leaching, allowing for reuse over multiple cycles via simple filtration. nih.gov

Table 1: Comparison of Green Catalytic Systems for Knoevenagel Condensation
Catalytic SystemReaction MediumKey AdvantagesRecovery MethodReference
Fe₃O₄ Magnetic NanoparticlesEthanol or WaterHigh efficiency, excellent reusability, short reaction times.External Magnet orientjchem.org
Hybrid Silica OrganocatalystsSolvent-FreeHigh activity, reusable for multiple runs without decreased performance.Filtration uab.catuab.cat
Mechanically Interlocked NanotubesEthanolVery high activity (TOF 900–9000 h⁻¹), recyclable at least five times.Filtration nih.gov
Alum [KAl(SO₄)₂·12H₂O]WaterCost-effective, safe, and uses an environmentally benign solvent.Aqueous work-up

Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates. nih.gov In the context of the Knoevenagel condensation, microwave-assisted protocols offer several advantages over conventional heating, including dramatically reduced reaction times (often from hours to minutes or even seconds), improved yields, and higher product purity. mdpi.com

These reactions can be performed in the presence of a catalyst, such as ammonium (B1175870) acetate or montmorillonite K-10 clay, and are often amenable to solvent-free conditions. mdpi.com For example, a solvent-free synthesis of benzylidenemalononitrile derivatives using ammonium acetate as a catalyst under microwave irradiation (320 W) can be completed in just 20–50 seconds. The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture, leading to rapid energy transfer and faster reaction kinetics. nih.gov

Eliminating the use of organic solvents entirely represents a significant step forward in green chemistry. Solvent-free, or solid-state, reactions minimize waste and reduce environmental impact. The Knoevenagel condensation is well-suited to this approach.

Solvent-free synthesis can be achieved through various methods:

Microwave Irradiation: As mentioned, microwave-assisted synthesis can often be performed without a solvent.

Grinding/Mechanochemistry: The reactants can be ground together, sometimes with a solid catalyst, at room temperature. This technique, known as mechanochemistry, uses mechanical force to initiate the reaction. nih.gov

Catalysis on Solid Supports: Using heterogeneous catalysts, such as organic-inorganic hybrid materials, allows the reaction to proceed between the aldehyde and malononitrile in the absence of a bulk solvent. uab.catuab.cat

These solventless methods are highly efficient, reduce purification steps, and align closely with the principles of sustainable chemistry. nih.gov

Table 2: Overview of Synthetic Protocols for Benzylidenemalononitriles
MethodologyCatalyst ExampleSolvent/ConditionTypical Reaction TimeKey FeaturesReference
Classical CatalysisPiperidineEthanol, RefluxHoursTraditional, well-established method. orientjchem.orgresearchgate.net
Aqueous MediaNiCu@MWCNTWater/Methanol10-180 minEnvironmentally benign solvent, simplified work-up. nih.gov
Recyclable CatalystFe₃O₄ NanoparticlesEthanol, Reflux~30 minEasy magnetic separation and catalyst reuse. orientjchem.org
Microwave-AssistedAmmonium AcetateSolvent-Free20-50 secExtremely rapid, high energy efficiency.
Solvent-FreeHybrid OrganocatalystSolid-State, RTVariableEliminates solvent waste, simple procedure. uab.catuab.cat

Green Chemistry Initiatives in Synthetic Pathways

Alternative Synthetic Routes to Malononitrile, (2,3-dimethoxybenzylidene)-

While the Knoevenagel condensation between 2,3-dimethoxybenzaldehyde and malononitrile is the most direct and widely cited method for synthesizing the title compound, research into alternative routes explores different precursors and reaction mechanisms. These alternatives can offer advantages in terms of starting material availability, reaction conditions, or integration into multi-step, one-pot procedures.

Direct synthesis of benzylidenemalononitrile derivatives through oxidative decarboxylation is not a commonly reported pathway in the scientific literature. Oxidative decarboxylation reactions typically involve the removal of a carboxyl group and the formation of a new bond, often yielding alkenes from vicinal diacids or generating radicals from carboxylic acids for subsequent C-C bond formation. acs.orgresearchgate.net

However, a conceptually related alternative involves a tandem reaction that begins with a precursor in a different oxidation state. One such advanced strategy is the one-pot, light-driven cascade reaction that couples the oxidation of a benzyl alcohol with a subsequent condensation reaction. uni-regensburg.deresearchgate.net In this approach, 2,3-dimethoxybenzyl alcohol would be used as the starting material instead of the corresponding aldehyde. The process involves two key steps:

Photo-oxidation : The benzyl alcohol is first oxidized to the corresponding benzaldehyde (B42025) in situ. This is achieved using a photocatalyst, such as sodium anthraquinone-1,5-disulfonate, with air serving as the terminal oxidant under visible light irradiation. uni-regensburg.deresearchgate.net

Condensation : The newly formed aldehyde intermediate immediately reacts with malononitrile in the same reaction vessel, catalyzed by a green and inexpensive organocatalyst like β-alanine, to yield the final (2,3-dimethoxybenzylidene)malononitrile product. uni-regensburg.deresearchgate.net

This tandem methodology bypasses the need to isolate the often-sensitive aldehyde intermediate and utilizes a more stable benzyl alcohol precursor. researchgate.net

Beyond the direct reaction of a pre-formed aldehyde, other condensation strategies focus on generating the reactive electrophile in situ or using the benzylidenemalononitrile intermediate in a subsequent reaction within a single pot.

Tandem Photooxidation-Knoevenagel Condensation: As detailed in the previous section, the synthesis from benzyl alcohols is a prominent alternative condensation pathway. uni-regensburg.deresearchgate.net This method is notable for its use of water as a solvent and its reliance on visible light, aligning with the principles of green chemistry. The reaction proceeds under mild conditions, and in many cases, the product precipitates directly from the aqueous medium, simplifying isolation. uni-regensburg.de

Multicomponent Reactions (MCRs): Malononitrile is a key reagent in numerous MCRs where a benzylidenemalononitrile derivative is formed as a transient intermediate. nih.gov For example, a one-pot reaction involving an aromatic aldehyde (like 2,3-dimethoxybenzaldehyde), malononitrile, and another nucleophile (such as a phenol, cyclic ketone, or 2-aminobenzothiazole) can lead to the formation of complex heterocyclic scaffolds like 2-amino-4H-pyrans or benzo uni-regensburg.deresearchgate.netthiazolo[3,2-a]pyrimidines. nih.govresearchgate.net In these reactions, the initial condensation to form the (2,3-dimethoxybenzylidene)malononitrile is immediately followed by a Michael addition or other cyclization reactions. nih.gov While the target compound is not isolated, its synthesis is the crucial first step in these alternative, one-pot condensation cascades.

Methodological Studies in Reaction Efficiency and Yield Enhancement

Significant research has been dedicated to optimizing the synthesis of benzylidenemalononitrile derivatives to improve yields, reduce reaction times, and enhance the environmental profile of the reaction. Studies have systematically investigated the effects of catalysts, solvents, and energy sources.

The Knoevenagel condensation is highly dependent on the choice of catalyst and solvent. sbq.org.bracs.org Optimization studies have moved from traditional homogeneous bases like piperidine towards more sustainable and efficient heterogeneous catalysts and green solvents.

Catalyst Selection: The choice of catalyst is critical for reaction efficiency. While traditional methods use organic amines, modern approaches utilize a variety of catalysts to improve performance and simplify workup.

Heterogeneous Catalysts: Solid-base catalysts like CaO–MgO offer high efficiency and are easily separable from the reaction mixture, allowing for recycling and reuse. acs.org

Nanocatalysts: Bimetallic nanohybrids, such as Nickel/Copper supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance under mild conditions, often in aqueous solvent systems. nih.gov

Biopolymers: Modified natural polymers like chitin have been used as efficient and biodegradable heterogeneous catalysts. mdpi.com

Solvent System Optimization: The reaction medium significantly impacts yield and reaction rate. While traditional syntheses often use organic solvents like ethanol, modern methods prioritize greener alternatives.

Aqueous Media: Water is an ideal green solvent, and its use has been optimized with catalysts like Ni(NO₃)₂·6H₂O, leading to high yields at room temperature. sbq.org.br

Water/Glycerol Mixtures: A 1:1 mixture of water and glycerol has been shown to be highly effective, often providing quantitative yields at room temperature and facilitating product separation due to glycerol's high viscosity and the product's insolubility. sbq.org.br

Solvent-Free Conditions: Using microwave or ultrasound irradiation, the reaction can often be performed without any solvent, which dramatically reduces waste and simplifies purification. bhu.ac.inacs.org

The following tables summarize findings from various methodological studies on the synthesis of benzylidenemalononitrile derivatives, showcasing the impact of different reaction parameters.

Table 1: Comparison of Different Catalysts in Benzylidenemalononitrile Synthesis
CatalystSolventConditionsYield (%)Reference
NoneWater/Glycerol (1:1)Room Temp, 24 h99 sbq.org.br
NiCu@MWCNTWater/Methanol (1:1)Room Temp, 10-35 min74-96 nih.gov
Chitin-Oxone® (CT-Ox)Water/Ethanol (1:1)50 °C, 1 h76 mdpi.com
Ammonium AcetateSolvent-FreeMicrowave (320 W), 20-50 sHigh acs.org
CaO-MgOWaterRoom TempHigh acs.org
Table 2: Effect of Solvent on Yield for Benzylidenemalononitrile Synthesis
SolventConditionsYield (%)Reference
WaterRoom Temp, 24 hTrace sbq.org.br
GlycerolRoom Temp, 24 h54 sbq.org.br
Water/Glycerol (1:1)Room Temp, 24 h99 sbq.org.br
Water/Ethanol (1:1)50 °C, 1 h (with catalyst)76 mdpi.com
Ethanol/Water (1:1)Room Temp (with catalyst)High researchgate.net

Purification Techniques Research for Academic Synthesis

For academic research, obtaining a compound with high purity is essential for accurate characterization and further application. The crude product of the (2,3-dimethoxybenzylidene)malononitrile synthesis, which often precipitates as a solid from the reaction mixture, typically requires purification to remove unreacted starting materials, catalysts, and side products. mdpi.com The two most common and effective techniques are washing and recrystallization. nih.govillinois.edu

Washing: The initial step after filtering the crude solid product is to wash it with an appropriate solvent. The ideal washing solvent should readily dissolve impurities (such as residual 2,3-dimethoxybenzaldehyde and malononitrile) while having minimal solubility for the desired product. Ethanol is frequently used for this purpose. This simple procedure can significantly improve the purity of the compound by removing more soluble contaminants.

Recrystallization: For achieving the highest purity, recrystallization is the standard method. illinois.edu This technique is based on the principle of differential solubility of the compound and impurities in a solvent at different temperatures. nanalysis.com

The general procedure involves:

Solvent Selection : Choosing a suitable solvent or solvent system is the most critical step. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For benzylidenemalononitrile derivatives, a mixture of ethyl acetate and n-hexane is commonly and effectively used. nih.gov

Dissolution : The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling : The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in much smaller concentrations, tend to remain dissolved in the solvent.

Isolation : The purified crystals are collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying : The crystals are then dried to remove any residual solvent.

This process, when performed carefully, can yield highly pure crystalline material suitable for analytical techniques like NMR spectroscopy and X-ray crystallography. nanalysis.comnih.gov

Structural Elucidation and Conformational Analysis of Malononitrile, 2,3 Dimethoxybenzylidene

Crystallographic Studies and Single Crystal X-ray Diffraction Analysis

Determination of Crystal System and Space Group

The analysis of diffraction patterns from a single crystal of Malononitrile (B47326), (2,3-dimethoxybenzylidene)- would allow for the determination of its crystal system and space group. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the symmetry of its unit cell. The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. This fundamental information governs the packing of the molecules in the solid state. Specific data for the crystal system and space group for this compound are not publicly available in the searched literature.

Analysis of Lattice Parameters

Lattice parameters define the size and shape of the unit cell, which is the smallest repeating unit of a crystal lattice. These parameters consist of the lengths of the three unit cell edges (a, b, and c) and the angles between them (α, β, and γ). Precise lattice parameters are obtained during the single-crystal X-ray diffraction experiment. This data is crucial for identifying different crystalline forms, or polymorphs, of a substance. For Malononitrile, (2,3-dimethoxybenzylidene)-, the specific lattice parameters have not been reported in the reviewed scientific literature.

Investigation of Intramolecular Interactions (e.g., C-H…N, C-H…O)

The detailed molecular geometry obtained from crystallographic data would reveal the presence and nature of intramolecular interactions. In the case of Malononitrile, (2,3-dimethoxybenzylidene)-, potential intramolecular hydrogen bonds, such as weak C-H···N interactions between the benzylidene proton and one of the nitrile nitrogen atoms, or C-H···O interactions involving the methoxy (B1213986) groups, could be identified. These interactions can significantly influence the planarity and conformational preferences of the molecule. Without experimental crystal structure data, a definitive analysis of these intramolecular interactions is not possible.

Intermolecular Hydrogen Bonding Networks and Crystal Packing

Crystallographic analysis also elucidates the intermolecular forces that dictate how molecules are arranged in the crystal, a feature known as crystal packing. For Malononitrile, (2,3-dimethoxybenzylidene)-, this would involve the identification of intermolecular hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking interactions between aromatic rings, and van der Waals forces. These interactions combine to form a three-dimensional supramolecular architecture. A detailed description of the hydrogen bonding network and packing motif for this specific compound cannot be provided as the crystal structure has not been publicly reported.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the chemical structure of a compound and providing insights into its electronic and atomic environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Malononitrile, (2,3-dimethoxybenzylidene)-, the key functional groups are the nitrile (-C≡N), the carbon-carbon double bond (C=C) of the benzylidene bridge, the aromatic ring, and the methoxy (-OCH₃) groups.

Based on data from analogous compounds, such as other benzylidenemalononitrile (B1330407) derivatives, the following characteristic absorption bands would be anticipated nih.gov:

Nitrile (–C≡N) Stretching: A sharp, intense absorption band is expected in the region of 2220-2230 cm⁻¹ . This peak is highly characteristic of the nitrile functional group. For instance, in 4-hexyloxybenzylidenemalononitrile, this peak appears at 2223 cm⁻¹. nih.gov

Alkenyl C=C Stretching: The conjugated carbon-carbon double bond of the vinyl group (-CH=C(CN)₂) typically shows a stretching vibration in the range of 1590-1610 cm⁻¹ . nih.gov

Aromatic C=C Stretching: The benzene (B151609) ring will exhibit multiple characteristic bands in the fingerprint region, typically around 1450-1600 cm⁻¹ .

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹ . The aliphatic C-H stretching from the methoxy groups would appear just below this, typically in the 2850-2960 cm⁻¹ range.

C-O (Ether) Stretching: The two methoxy groups should produce strong, characteristic C-O stretching bands, typically appearing in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

A theoretical FT-IR data table is presented below, summarizing the expected vibrational frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Nitrile Stretching-C≡N2220 - 2230Strong, Sharp
Alkenyl C=C StretchingC=C1590 - 1610Medium to Strong
Aromatic C=C StretchingAromatic Ring1450 - 1600Medium, Multiple
Asymmetric C-O-C StretchingAr-O-CH₃1200 - 1275Strong
Symmetric C-O-C StretchingAr-O-CH₃1000 - 1075Strong
Aromatic & Vinylic C-H Stretching=C-H3010 - 3100Medium to Weak
Aliphatic C-H Stretching-OCH₃2850 - 2960Medium

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic transitions within a conjugated system. The Malononitrile, (2,3-dimethoxybenzylidene)- molecule possesses a significant π-conjugated system extending from the dimethoxy-substituted benzene ring across the ethylenic bridge to the electron-withdrawing nitrile groups. This structure is characteristic of a "push-pull" chromophore.

Such systems typically exhibit strong absorption bands in the UV or near-visible region, corresponding to π → π* electronic transitions. While specific experimental data for the 2,3-dimethoxy isomer is unavailable, studies on other dimethoxy-substituted benzylidene systems and related chromophores suggest where absorptions might occur. scielo.org.za For example, a computational study on a different, more complex molecule containing methoxy-phenyl groups reported absorption peaks at 348 nm and 406 nm. scielo.org.za The absorption spectrum is sensitive to solvent polarity, with more polar solvents often causing a shift in the absorption maximum (solvatochromism).

The primary electronic transition would be from the highest occupied molecular orbital (HOMO), largely localized on the electron-rich dimethoxybenzene ring, to the lowest unoccupied molecular orbital (LUMO), centered on the electron-deficient dicyanovinyl portion.

Transition TypeChromophore SystemExpected λₘₐₓ Range (nm)
π → π*Conjugated Benzylidene Malononitrile System320 - 420

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must be able to relax from its excited electronic state by emitting a photon. Many "push-pull" systems, like the one in Malononitrile, (2,3-dimethoxybenzylidene)-, exhibit fluorescence.

The emission properties, including the quantum yield (the efficiency of fluorescence) and the Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the solvent environment. The presence of the electron-donating methoxy groups and electron-withdrawing nitrile groups creates an intramolecular charge transfer (ICT) character in the excited state. In many such dyes, the fluorescence is highly sensitive to solvent polarity, often showing a red shift (to longer wavelengths) and a decrease in quantum yield in more polar solvents due to the stabilization of the ICT state, which favors non-radiative decay pathways.

Without experimental data, it is not possible to provide specific emission wavelengths or quantum yields. However, it is reasonable to hypothesize that the compound would exhibit fluorescence, likely with emission in the violet-blue to green region of the spectrum, and that its photophysical properties would be significantly influenced by the solvent used.

Computational Chemistry and Theoretical Investigations of Malononitrile, 2,3 Dimethoxybenzylidene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a framework to calculate various molecular properties with a good balance between accuracy and computational cost. For molecules like Malononitrile (B47326), (2,3-dimethoxybenzylidene)-, DFT calculations are instrumental in understanding its fundamental electronic characteristics.

HOMO-LUMO Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com

Illustrative Frontier Orbital Energies and Energy Gap for a Related Compound
ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
ΔE (HOMO-LUMO Gap)0.08657

Note: The data presented is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an illustrative example. nih.gov

Charge Distribution and Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas and susceptibility to electrophilic attack, while blue regions denote positive potential, corresponding to electron-poor areas and favorability for nucleophilic attack.

For dimethoxybenzene derivatives, the negative potential is often located around the electronegative oxygen atoms of the methoxy (B1213986) groups and any other electron-withdrawing substituents. researchgate.net In the case of Malononitrile, (2,3-dimethoxybenzylidene)-, the nitrogen atoms of the cyano groups in the malononitrile moiety would also be expected to be regions of high negative potential. Conversely, the hydrogen atoms of the benzene (B151609) ring and the methoxy groups would exhibit positive electrostatic potential. nih.gov This charge distribution is fundamental to understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.

Theoretical Prediction of Optical Band Gap Energy

The theoretical optical band gap energy, which is related to the HOMO-LUMO gap, can be calculated using DFT. This value provides an estimate of the energy required to excite an electron from the ground state to the first excited state, corresponding to the absorption of light. A smaller band gap generally implies that the molecule can be excited by lower-energy light, i.e., longer wavelengths.

In a computational study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the HOMO-LUMO gap was calculated to be 0.12935 atomic units. nih.gov For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the frontier orbital energy gap was found to be narrow, suggesting a high degree of intramolecular charge transfer upon excitation. nih.gov These findings on similar structures suggest that Malononitrile, (2,3-dimethoxybenzylidene)- would also possess a relatively small optical band gap, making it a candidate for applications in optoelectronics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for studying the properties of molecules in their electronically excited states. researchgate.net TD-DFT can accurately predict electronic absorption spectra and provide insights into the nature of electronic transitions.

Modeling Absorption and Emission Spectra

TD-DFT calculations can simulate the UV-Visible absorption spectrum of a molecule by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can then be compared with experimental data. For complex organic molecules, including solvent effects in the calculations is often crucial for achieving good agreement with experimental spectra measured in solution. nih.gov

For example, in a study of core-substituted naphthalene (B1677914) diimides, TD-DFT calculations were used to evaluate the performance of different functionals in predicting their absorption maxima. nih.gov Similarly, for thiazole (B1198619) derivatives, TD-DFT has been successfully employed to predict electronic transition bands that show good agreement with experimental UV-Vis results. nih.gov These studies highlight the capability of TD-DFT to model the absorption spectra of complex organic molecules.

Illustrative Experimental and TD-DFT Predicted Absorption Maxima for a Thiazole Derivative
TransitionExperimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Excitation
1249237.90.1618H-3 → L (94%)
2296276.40.3408H → L (95%)

Note: The data presented is for 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile and serves as an illustrative example. nih.gov

Investigation of Twisted Intramolecular Charge Transfer (TICT)

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is an important de-excitation pathway in many donor-acceptor molecules. Upon photoexcitation, these molecules can undergo a conformational change, typically a rotation around a single bond connecting the donor and acceptor moieties, leading to a highly polar, charge-separated excited state. rsc.org This TICT state can then relax to the ground state via fluorescence (often red-shifted compared to the normal emission) or non-radiative decay.

Benzylidenemalononitrile (B1330407) derivatives are known to exhibit TICT behavior. researchgate.net In these systems, the electron-donating dimethoxybenzylidene group is connected to the electron-accepting malononitrile group via a C=C double bond, but rotation around the single bond connecting the phenyl ring to the vinyl group can occur in the excited state. TD-DFT calculations can be employed to map the potential energy surface of the excited state as a function of the torsional angle, allowing for the identification of the locally excited (LE) and TICT states and the energy barrier between them. The study of TICT is crucial for understanding the fluorescence properties and designing molecules with specific emissive characteristics for applications in sensors and imaging.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. A more negative value typically indicates a stronger and more stable binding. nih.gov While no specific binding affinity data has been published for (2,3-dimethoxybenzylidene)malononitrile, studies on similar compounds provide insight into the expected range of values.

For instance, in a study investigating various 2-(substituted benzylidene)malononitrile derivatives as tyrosinase inhibitors, the predicted binding affinity for a closely related compound, (3,4-dimethoxybenzylidene)malononitrile, was reported to be -30.13 kcal/mol. researchgate.net This suggests that malononitrile derivatives can exhibit strong binding to protein targets. Docking studies on other malononitrile derivatives against cancer-related proteins like HER2 and EGFR have also been performed, demonstrating their potential to interact favorably with biologically relevant macromolecules. researchgate.net The interaction mode analysis reveals how the ligand fits into the binding pocket, highlighting key hydrophobic and electrostatic interactions that stabilize the complex.

Table 1: Predicted Binding Affinities of Selected Malononitrile Derivatives against Tyrosinase (Note: This data is for related compounds and illustrates the principle of binding affinity prediction.)

CompoundPredicted Binding Affinity (kcal/mol)
(3,4-dihydroxybenzylidene)malononitrile (BMN11)-30.45 researchgate.net
(3,4-dimethoxybenzylidene)malononitrile (BMN5)-30.13 researchgate.net
2-(3-hydroxy-4,5-dimethoxybenzylidene)malononitrile (BMN7)-30.37 researchgate.net
2-(4-hydroxy-3,5-dimethoxybenzylidene)malononitrile (BMN9)-30.84 researchgate.net
Kojic Acid (Reference Inhibitor)-27.7 researchgate.net

Molecular docking not only predicts binding energy but also identifies the specific amino acid residues within the protein's active site that interact with the ligand. Hydrogen bonds are particularly crucial for the specificity and stability of ligand-protein complexes.

For example, in the docking of N'-(2,3-dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, a compound containing the same substituted benzylidene group, an intramolecular N—H⋯O hydrogen bond was identified, which helps to stabilize the molecular conformation. nih.gov In docking studies of other inhibitors, analyses reveal specific hydrogen bonds between the ligand and residues like glutamic acid, as well as metallic or pi-H bonds with residues such as aspartic acid, proline, and phenylalanine. nih.gov It is anticipated that the methoxy groups and the nitrile groups of (2,3-dimethoxybenzylidene)malononitrile would be key participants in forming hydrogen bonds with appropriate donor or acceptor residues in a protein's binding site.

Quantum Chemical Descriptors and Structure-Property Correlations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide valuable information about a molecule's electronic structure and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S). Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. A molecule with a large energy gap is considered "hard," and one with a small energy gap is considered "soft." nih.gov

While specific values for (2,3-dimethoxybenzylidene)malononitrile are not available, a study on a similar Schiff base, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, reported a HOMO-LUMO gap of 3.923 eV, a hardness of 1.961 eV, and a softness of 0.311 eV, classifying it as a hard molecule. nih.gov Computational studies on other malononitrile derivatives have also used these descriptors to correlate molecular structure with observed biological activity or nonlinear optical properties. Current time information in Edmonton, CA.

Table 2: Illustrative Quantum Chemical Descriptors for a Related Schiff Base (Note: Data for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, used for illustrative purposes.)

DescriptorSymbolValue (eV)Reference
Ionization PotentialI6.146 nih.gov
Electron AffinityA2.223 nih.gov
HOMO-LUMO Energy GapΔE3.923 nih.gov
Chemical Hardnessη1.961 nih.gov
Chemical SoftnessS0.311 nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

This method allows for the decomposition of the Hirshfeld surface into contributions from specific atom pairs, such as H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.gov For example, in the crystal structure of a hydrazone compound, Hirshfeld analysis revealed that H⋯H interactions contributed 51.2% to the crystal packing, followed by O⋯H/H⋯O (17.9%), C⋯H/H⋯C (15.2%), and C⋯C (8.1%) contacts. nih.gov Red spots on the dnorm surface, a normalized contact distance map, highlight close intermolecular contacts, which are often indicative of hydrogen bonds. nih.gov

Although a Hirshfeld surface analysis for (2,3-dimethoxybenzylidene)malononitrile has not been published, this technique would be invaluable for understanding its solid-state properties. It would quantify the significance of various non-covalent interactions, such as hydrogen bonds involving the methoxy oxygen atoms and nitrile nitrogen atoms, as well as van der Waals forces, in dictating its crystal structure.

Reactivity and Derivatization Studies of Malononitrile, 2,3 Dimethoxybenzylidene

Reactions as an α,β-Unsaturated Nitrile Synthon

(2,3-Dimethoxybenzylidene)malononitrile serves as a versatile α,β-unsaturated nitrile synthon in organic synthesis. The Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with malononitrile (B47326) is the typical method for its preparation. This reaction highlights the role of malononitrile's active methylene (B1212753) group. evitachem.com Once formed, the polarized alkene bond in (2,3-dimethoxybenzylidene)malononitrile makes it an excellent Michael acceptor.

The general reactivity of arylidenemalononitriles as synthons is well-established. They are key precursors for a wide range of heterocyclic compounds. semanticscholar.org The presence of the two cyano groups activates the double bond for various transformations. researchgate.net

Nucleophilic Additions and Cycloaddition Reactions

The electron-deficient nature of the double bond in (2,3-dimethoxybenzylidene)malononitrile facilitates nucleophilic additions, most notably the Michael addition reaction. informahealthcare.com In this type of reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. A variety of nucleophiles, including carbanions, amines, and thiols, can be employed to generate a range of functionalized products. For instance, the Michael addition of malononitrile to chalcones is a known method for forming new carbon-carbon bonds. informahealthcare.com While specific studies on (2,3-dimethoxybenzylidene)malononitrile are not detailed in the available literature, its structure suggests it would readily undergo such reactions. A study on a similar compound, 2-(3-oxo-1,3-diarylpropyl)malononitrile, was synthesized via a Michael addition pathway. informahealthcare.com

(2,3-Dimethoxybenzylidene)malononitrile can also participate in cycloaddition reactions. The double bond can act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloaddition reactions, to form six-membered rings. masterorganicchemistry.comwikipedia.org The reactivity in these reactions is enhanced by the electron-withdrawing cyano groups. For a Diels-Alder reaction to proceed, a conjugated diene is required to react with the dienophile. masterorganicchemistry.com While specific examples involving (2,3-dimethoxybenzylidene)malononitrile as the dienophile are not readily found, the general principle is a cornerstone of organic synthesis for forming cyclic systems. wikipedia.org Other cycloadditions, such as [3+2] cycloadditions, are also possible with appropriate reaction partners. nih.govresearchgate.net

Formation of Heterocyclic Compounds

Arylidenemalononitriles are pivotal intermediates in multicomponent reactions for the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov These reactions often proceed in a one-pot fashion, offering an efficient route to complex molecular architectures.

The synthesis of pyrazole derivatives can be achieved through the reaction of α,β-unsaturated compounds with hydrazine and its derivatives. nih.gov In the case of arylidenemalononitriles, the reaction with hydrazine hydrate typically leads to the formation of aminopyrazoles. The reaction likely proceeds through a Michael addition of hydrazine to the activated double bond, followed by an intramolecular cyclization and tautomerization.

While there are no specific reports on the synthesis of pyrazoles from (2,3-dimethoxybenzylidene)malononitrile, the synthesis of pyrano[2,3-c]pyrazoles often involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative, indicating that the arylidenemalononitrile is a key intermediate. nih.govmdpi.com For example, multicomponent reactions using various aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate are well-documented for producing pyranopyrazole derivatives. semanticscholar.orgsemanticscholar.org

Table 1: Examples of Aryl Aldehydes Used in the Synthesis of Pyranopyrazole Derivatives

Aryl Aldehyde Reagents Product Type
Benzaldehyde (B42025) Ethyl acetoacetate, Hydrazine hydrate, Malononitrile Pyrano[2,3-c]pyrazole
4-Methoxybenzaldehyde Ethyl acetoacetate, Hydrazine hydrate, Malononitrile Pyrano[2,3-c]pyrazole
4-Chlorobenzaldehyde Ethyl acetoacetate, Hydrazine hydrate, Malononitrile Pyrano[2,3-c]pyrazole

This table illustrates the variety of aldehydes that can be used in multicomponent reactions to form pyranopyrazoles, suggesting the potential for (2,3-dimethoxybenzylidene)malononitrile to be used in similar synthetic strategies.

Pyrimidine and its derivatives can be synthesized through the reaction of α,β-unsaturated nitriles with urea or thiourea. researchgate.netresearchgate.net A common method is a three-component reaction between an aromatic aldehyde, malononitrile, and urea or thiourea. researchgate.netresearchgate.net This reaction leads to the formation of dihydropyrimidine derivatives.

The synthesis of pyrano[2,3-d]pyrimidine derivatives is a well-established route that utilizes arylidenemalononitriles. nih.govnih.gov These syntheses are typically one-pot, three-component reactions involving an aldehyde, malononitrile, and a barbituric acid or thiobarbituric acid derivative. nih.gov The reaction proceeds via an initial Knoevenagel condensation to form the arylidenemalononitrile, followed by a Michael addition of the barbituric acid derivative and subsequent cyclization.

Table 2: Catalysts and Conditions for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Aldehyde Active Methylene Compound 1,3-Dicarbonyl Compound Catalyst/Conditions Product
Aromatic Aldehydes Malononitrile Barbituric acid SnO2/SiO2 nanocomposite, EtOH, rt Pyrano[2,3-d]pyrimidine
Aromatic Aldehydes Malononitrile Thiobarbituric acid Fe3O4 or ZnO or Mn3O4 nanoparticles Pyrano[2,3-d]pyrimidine
Aromatic Aldehydes Malononitrile Barbituric acid Taurine/Choline chloride, Green solvent Pyrano[2,3-d]pyrimidine

This table showcases various green and efficient methods for the synthesis of pyrano[2,3-d]pyrimidines from different aromatic aldehydes, malononitrile, and barbituric acid derivatives, highlighting the general applicability of this synthetic strategy. nih.govnih.gov

The synthesis of fused heterocyclic systems such as pyrimido[1,2-b] nih.govresearchgate.netnih.govtriazines can be accomplished through the reaction of 3-amino-1,2,4-triazine with α,β-unsaturated carbonyl compounds or their equivalents. A study has shown the synthesis of novel pyrimido[1,2-b] nih.govresearchgate.netnih.govtriazine derivatives from the reaction of 3-amino-1,2,4-triazine with various reagents, including 2-(2,5-dimethoxybenzylidene)malononitrile. researchgate.net This suggests that (2,3-dimethoxybenzylidene)malononitrile could similarly serve as a precursor to analogous fused triazine systems. The reaction likely proceeds through a Michael addition of the amino group of the triazine to the activated double bond of the malononitrile derivative, followed by an intramolecular cyclization.

The reactivity of (2,3-dimethoxybenzylidene)malononitrile allows for its use in the synthesis of a variety of other fused heterocyclic systems. Multicomponent reactions are particularly powerful in this regard, enabling the construction of complex polycyclic structures in a single step. For example, arylidenemalononitriles are known to react with various nucleophiles to yield pyridines, pyrans, and other heterocyclic systems. semanticscholar.org The specific products formed depend on the reaction partners and conditions employed. The synthesis of pyrido[1,2-b] nih.govsemanticscholar.orgresearchgate.netnih.govtetrazines and related azepine systems from 1-aminopyridine derivatives demonstrates the versatility of these synthons in creating novel, nitrogen-rich heterocyclic frameworks. nih.gov

Substituent Effects on Reactivity and Reaction Pathways

The presence of the 2,3-dimethoxy substituents on the benzylidene ring, in conjunction with the strong electron-withdrawing nature of the two cyano groups on the malononitrile moiety, creates a unique electronic environment that profoundly impacts the reactivity of the molecule. The methoxy (B1213986) groups at the ortho and meta positions are generally considered electron-donating groups through resonance, which can influence the electron density of the aromatic ring and, by extension, the conjugated system. unacademy.commasterorganicchemistry.combyjus.comleah4sci.com

The reactivity of the electrophilic double bond in benzylidenemalononitriles is a key factor in their derivatization. The rate of nucleophilic addition to this double bond is sensitive to the electronic nature of the substituents on the aromatic ring. In the context of electrophilic aromatic substitution, activating groups, such as methoxy groups, are known to increase the electron density at the ortho and para positions of the benzene (B151609) ring, making the ring more reactive towards electrophiles. byjus.com Conversely, deactivating groups decrease this reactivity. aakash.ac.in While the reaction of the exocyclic double bond is not an electrophilic aromatic substitution, the electronic effects of the substituents on the ring are transmitted through the conjugated system, influencing the electrophilicity of the β-carbon.

Interestingly, studies on the addition of benzylamines to a series of substituted benzylidenemalononitriles have shown that electron-withdrawing groups on the phenyl ring decrease the reaction rate. This is contrary to what is typically observed in nucleophilic additions to activated alkenes. This phenomenon is attributed to the powerful electron-withdrawing capacity of the dicyanomethylene group, which leads to a significant polarization of the double bond in the transition state.

The 2,3-dimethoxy substitution pattern can also exert steric effects that may influence the approach of reactants and favor certain reaction pathways over others. The presence of a methoxy group at the ortho position can sterically hinder the approach of bulky reagents to the double bond or to the adjacent cyano groups.

The interplay of these electronic and steric factors directs the reaction pathways for the derivatization of (2,3-dimethoxybenzylidene)-malononitrile. For instance, its reaction with various nucleophiles can lead to a variety of heterocyclic compounds. The specific nature of the nucleophile and the reaction conditions employed will determine the final product. Common derivatization pathways include Michael additions and subsequent cyclizations to form pyridines, pyrans, and other heterocyclic systems. nih.govnih.govbeilstein-journals.orgnih.govnih.govbeilstein-journals.orgresearchgate.net

Table 1: Effect of Substituents on the Reactivity of Benzylidenemalononitriles in Nucleophilic Addition Reactions

Substituent on Benzylidene RingElectronic EffectPredicted Effect on Reaction Rate with Nucleophiles
Electron-Donating (e.g., Methoxy)Increases electron density in the ringMay decrease the rate of nucleophilic attack
Electron-Withdrawing (e.g., Nitro)Decreases electron density in the ringMay increase the rate of nucleophilic attack

Mechanistic Investigations of Derivatization Reactions

The derivatization of (2,3-dimethoxybenzylidene)-malononitrile primarily proceeds through two major classes of reactions: Michael additions and cycloadditions. Mechanistic studies of these reactions are crucial for understanding product formation and for the rational design of new synthetic routes.

Michael Addition:

The Michael addition, or conjugate addition, is a fundamental reaction for this class of compounds. wikipedia.orgbyjus.comchemeurope.comyoutube.comlibretexts.org The reaction is initiated by the attack of a nucleophile (the Michael donor) on the electrophilic β-carbon of the α,β-unsaturated system of (2,3-dimethoxybenzylidene)-malononitrile (the Michael acceptor). This reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating a more potent nucleophile.

The mechanism proceeds in the following steps:

Formation of the Nucleophile: A base removes a proton from the Michael donor, creating a resonance-stabilized carbanion or another nucleophilic species.

Nucleophilic Attack: The generated nucleophile attacks the β-carbon of the (2,3-dimethoxybenzylidene)-malononitrile. This results in the formation of a new carbon-carbon bond and an enolate intermediate, with the negative charge delocalized over the α-carbon and the two cyano groups.

Protonation: The enolate intermediate is then protonated by a proton source, which is often the conjugate acid of the base catalyst or the solvent, to yield the final Michael adduct.

The regioselectivity of the Michael addition is governed by the electronic properties of the α,β-unsaturated system, with the nucleophile preferentially attacking the softer, more electronically deficient β-carbon.

Cycloaddition Reactions:

(2,3-Dimethoxybenzylidene)-malononitrile can also participate in cycloaddition reactions, where it acts as a 2π electron component (dienophile). libretexts.orglibretexts.orguchicago.eduiastate.edumdpi.com These reactions are powerful tools for the construction of cyclic and heterocyclic systems. A common example is the Diels-Alder reaction, a [4+2] cycloaddition, where the benzylidenemalononitrile (B1330407) reacts with a conjugated diene. libretexts.org

The mechanism of a concerted Diels-Alder reaction involves a single, cyclic transition state where the new σ-bonds are formed simultaneously. The stereochemistry of the reaction is highly controlled, with the relative stereochemistry of the dienophile and diene being retained in the product. The feasibility and rate of the cycloaddition are governed by the frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The electron-withdrawing cyano groups lower the energy of the LUMO of the (2,3-dimethoxybenzylidene)-malononitrile, making it a good dienophile for reaction with electron-rich dienes.

In addition to [4+2] cycloadditions, (2,3-dimethoxybenzylidene)-malononitrile can potentially undergo other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. uchicago.edu The specific reaction pathway and the resulting product architecture depend on the nature of the reacting partner and the reaction conditions.

The synthesis of various heterocyclic compounds, such as pyridines and pyrans, from benzylidenemalononitrile derivatives often involves a domino sequence of a Michael addition followed by an intramolecular cyclization and subsequent aromatization. For example, the reaction with an active methylene compound can lead to a Michael adduct that, upon cyclization and elimination of a small molecule, can form a substituted pyridine or pyran ring. nih.govnih.govbeilstein-journals.orgnih.gov

Table 2: Common Derivatization Reactions of Benzylidenemalononitriles and their General Mechanisms

Reaction TypeKey ReactantsGeneral MechanismResulting Structures
Michael AdditionNucleophile (e.g., enolates, amines, thiols)Nucleophilic attack on the β-carbon of the double bond.Acyclic addition products, which can be precursors to heterocycles.
[4+2] Cycloaddition (Diels-Alder)Conjugated DieneConcerted formation of two new σ-bonds in a cyclic transition state.Six-membered rings (e.g., cyclohexene derivatives).
[3+2] Cycloaddition1,3-Dipole (e.g., azides, nitrones)Concerted or stepwise formation of a five-membered ring.Five-membered heterocyclic rings.
Domino Michael Addition/CyclizationActive Methylene CompoundsInitial Michael addition followed by intramolecular cyclization and aromatization.Substituted pyridines, pyrans, and other fused heterocyclic systems.

Advanced Research Applications of Malononitrile, 2,3 Dimethoxybenzylidene and Its Derivatives

Nonlinear Optical (NLO) Materials Research

Benzylidene malononitrile (B47326) derivatives are of significant interest in the field of nonlinear optics (NLO). NLO materials exhibit optical properties that change with the intensity of incident light, which is crucial for technologies like optical switching, data processing, and frequency conversion. researchgate.net The NLO response in these organic molecules often arises from intramolecular charge transfer, where electron-donating groups (like methoxy (B1213986) groups) and electron-accepting groups (like the nitrile groups in malononitrile) create a molecular dipole that can be influenced by an external electric field from intense light. researchgate.net

The quality of single crystals is paramount for evaluating and utilizing their NLO properties. For benzylidene malononitrile derivatives intended for NLO applications, the slow evaporation solution growth technique is a commonly employed method. In a study on the closely related compound 2-(2,4-dimethoxybenzylidene)malononitrile (DMM), bulk single crystals measuring up to 24 × 18 × 13 mm³ were successfully grown using this technique. researchgate.netresearchgate.net The process involved dissolving the synthesized DMM compound in a suitable solvent, such as acetone, and allowing the solvent to evaporate slowly at a constant temperature (e.g., 35 °C). researchgate.net This gradual process facilitates the formation of large, high-quality crystals with minimal defects. The choice of solvent and the control of crystallization conditions are critical, as they can influence the crystal form and its resulting properties. mdpi.com

The optical transmittance window of an NLO material determines the range of wavelengths over which it can be used without significant absorption of light. This is typically evaluated using UV-Vis spectroscopy. For a polished single crystal of 2-(2,4-dimethoxybenzylidene)malononitrile (DMM), the UV-Vis spectrum shows a lower cut-off wavelength at 483 nm. researchgate.netresearchgate.net This means the crystal is transparent to light at wavelengths longer than 483 nm, which covers a significant portion of the visible and near-infrared spectrum, making it suitable for applications involving lasers operating in this range. The region of high transmittance is a key requirement for practical NLO devices to avoid damage from laser absorption.

The third-order NLO properties are characterized by the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These parameters are commonly measured using the Z-scan technique, which analyzes the transmission of a laser beam through the material as it is moved along the beam's axis. nih.gov For the DMM crystal, Z-scan analysis revealed a positive nonlinear refractive index (n₂), indicating a self-focusing effect. researchgate.net The nonlinear absorption was characterized by reverse saturable absorption, a phenomenon where the absorption of light increases with increasing light intensity. researchgate.net

The measured values for the DMM derivative highlight its strong nonlinear response:

Nonlinear Refractive Index (n₂): on the order of 10⁻¹¹ m²/W researchgate.net

Nonlinear Absorption Coefficient (β): on the order of 10⁻⁵ m/W researchgate.net

These values are significant and suggest the material's potential for applications in optical limiting and switching. researchgate.net

Nonlinear Optical Properties of 2-(2,4-dimethoxybenzylidene)malononitrile (DMM)
PropertyValueMeasurement Technique
Nonlinear Refractive Index (n₂)~10⁻¹¹ m²/WZ-scan
Nonlinear Absorption Coefficient (β)~10⁻⁵ m/WZ-scan

The third-order nonlinear susceptibility (χ⁽³⁾) is a crucial parameter that quantifies the magnitude of a material's third-order NLO response. unm.edu It is directly related to the nonlinear refractive index and absorption coefficient. The third-order susceptibility arises from the polarization of the material's electrons by an intense optical field. unm.eduucf.edu From the experimental Z-scan data, the third-order nonlinear susceptibility (χ⁽³⁾) for the DMM crystal was calculated to be on the order of 10⁻⁵ esu. researchgate.net

At the molecular level, this macroscopic susceptibility is related to the second-order molecular hyperpolarizability (γ). This value for DMM was found to be on the order of 10⁻³³ esu. researchgate.net The large magnitude of these values indicates a strong NLO response at the molecular and bulk levels, reinforcing the potential of this class of materials. researchgate.net

The combination of a high third-order nonlinear susceptibility, a significant nonlinear refractive index, and good optical transparency makes benzylidene malononitrile derivatives promising candidates for various optoelectronic and optical limiting applications. researchgate.net Materials with a positive n₂ are useful for optical switching, while the reverse saturable absorption behavior is ideal for optical limiters, which protect sensitive optical sensors and human eyes from high-intensity laser radiation. researchgate.net Furthermore, the high laser damage threshold of the DMM crystal (1.75 GW/cm²) underscores its robustness for use with high-power lasers. researchgate.net

Advanced Materials Science Applications

Beyond nonlinear optics, the unique molecular structures of benzylidene malononitrile derivatives lend themselves to other areas of advanced materials science.

For instance, the DMM derivative was found to have a low dielectric constant, a property that is highly desirable for applications in the microelectronics industry to reduce signal delay and power dissipation in integrated circuits. researchgate.net

Furthermore, research on other derivatives, such as 2-(4-(diphenylamino)benzylidene)malononitrile, has revealed interesting mechanochromic properties. mdpi.com These materials can change their fluorescence color in response to mechanical stimuli like grinding or pressure. This phenomenon is attributed to a pressure-induced transformation between different crystal packing structures. Such smart materials have potential applications in pressure sensors, anti-counterfeiting technologies, and rewritable paper. mdpi.com The strategic introduction of different functional groups can also tune the energy levels of these molecules, making them suitable for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.com

Dielectric Properties Research

The inherent donor-acceptor structure of benzylidenemalononitrile (B1330407) derivatives leads to significant intramolecular charge transfer (ICT), making them materials of interest for dielectric research. researchgate.net The separation of charge density, with the dimethylamino group acting as a donor and the malononitrile group as an acceptor in compounds like p-N,N-dimethyl-amino-benzylidene-malononitrile (DABMN), gives rise to a large molecular dipole moment. researchgate.net When these molecules are incorporated into thin films, this property influences the material's dielectric constant.

Research into the electrical properties of thin films made from these materials often involves capacitance-voltage (C-V) measurements. For devices like Schottky diodes fabricated with BMN derivatives, the capacitance initially increases with applied bias due to the injection of charge carriers. This behavior allows researchers to calculate the charge density associated with the film, a key parameter in understanding its dielectric and charge storage capabilities.

Integration into Electronic Devices for Performance Enhancement

The unique electronic and optical properties of benzylidenemalononitrile derivatives have led to their integration into various organic electronic devices. Their utility as organic semiconductors is foundational to this research. nist.gov

A notable example is the use of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) to create an organic light-emitting diode (OLED). rsc.org Despite being a small molecule, HEMABM was processed from a solution to form a smooth thin film, a characteristic typically associated with polymers. rsc.org An OLED device fabricated using this compound exhibited a low threshold voltage of approximately 1.0 V and a luminance of 1300 cd/m², demonstrating its capacity for efficient electroluminescence. rsc.org Similarly, derivatives like p-N,N-dimethyl-amino-benzylidene-malononitrile (DABMN) have been used to fabricate Schottky diodes, which exhibit clear rectifying behavior essential for circuit applications. researchgate.net

Organic Semiconductor Research

Benzylidenemalononitrile derivatives are a significant class of organic semiconductors. nist.gov Their performance in this role is governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). reddit.com The HOMO level relates to the ability to donate an electron (p-type transport), while the LUMO level relates to the ability to accept an electron (n-type transport). The energy difference between HOMO and LUMO approximates the material's band gap, a critical parameter for any semiconductor. reddit.com

The donor-acceptor nature of these molecules allows for the tuning of these energy levels. For instance, increasing the strength of the donor group or extending the π-conjugation can raise the HOMO level and lower the LUMO level, effectively reducing the band gap. nih.gov This tunability is crucial for designing materials for specific applications, such as matching the energy levels of other materials in a solar cell or tuning the emission color of an OLED. Cyclic voltammetry is a common experimental technique used to determine the HOMO and LUMO energy levels of these compounds. researchgate.net

Table 1: Semiconductor Properties of Representative Benzylidenemalononitrile Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (Eg, eV)Source(s)
p-N,N-dimethyl-amino-benzylidene-malononitrile (DABMN)-5.31-3.521.79 (Electrochemical) researchgate.net
Naphthodithiophene diimide (NDTI)-based small molecule-6.30-4.152.15 researchgate.net
2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM)-5.40-3.402.00 (Optical) rsc.org

Research in Dye Technology and Chromophore Design

Synthesis of Colored Compounds

The primary method for synthesizing benzylidenemalononitrile derivatives is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as malononitrile, with an aldehyde or ketone. rasayanjournal.co.in In this case, a substituted benzaldehyde (B42025) (like 2,3-dimethoxybenzaldehyde) reacts with malononitrile. nih.govrasayanjournal.co.in

The reaction is versatile and has been carried out using various catalysts and conditions, including basic catalysts like piperidine (B6355638) or ammonium (B1175870) acetate, and under different energy sources like microwave irradiation. nih.govmdpi.comrsc.org Green chemistry approaches have also been developed, utilizing water as a solvent and catalysts like potassium alum or employing catalyst-free microwave conditions to produce high yields of the desired products. rasayanjournal.co.ineurekaselect.com The specific substituents on the benzaldehyde ring are crucial as they modulate the electronic properties and, consequently, the color and optical characteristics of the resulting dye. For example, the synthesis of (E)-3-(2,3-Dimethoxystyryl)quinoxalin-2(1H)-one has been achieved via a reaction involving a malononitrile-activated intermediate. rsc.org

Correlation of Structure with Optical Properties for Dye Applications

The optical properties of benzylidenemalononitrile dyes are intrinsically linked to their molecular structure. The intramolecular charge transfer (ICT) from the donor (substituted phenyl ring) to the acceptor (malononitrile moiety) is responsible for their strong absorption in the visible or UV spectrum. researchgate.net

The specific substitution pattern on the phenyl ring directly influences the electronic structure and, therefore, the absorption and emission wavelengths. Furthermore, the solid-state packing of the molecules plays a critical role. Research on 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM) revealed the existence of two different crystal forms (polymorphs). mdpi.com These polymorphs, obtained by using different crystallization solvents, exhibited distinct molecular packing. mdpi.com This difference in packing led to different colors and fluorescent properties; one form was yellow-emitting while the other was orange-red. mdpi.com This phenomenon, where optical properties change with the crystalline structure, is known as polymorphism-dependent emission. Moreover, one of the crystal forms displayed mechanochromism, where grinding the crystal caused a structural transformation that resulted in a fluorescence color shift from red to yellow, highlighting a direct and dynamic relationship between structure and optical behavior. mdpi.com

Biological Activity Mechanisms and Structure-Activity Relationships (SAR)

Benzylidenemalononitrile derivatives are known to possess a wide range of biological activities, including acting as tyrosine kinase inhibitors. researchgate.net The mechanism of action often involves the compound's electrophilic nature, allowing it to react with nucleophilic residues, such as cysteine, in the active sites of enzymes. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of these compounds. Such studies systematically modify the structure of the BMN scaffold and assess the impact on a specific biological target. For example, in a study investigating BMN derivatives as anti-inflammatory agents, the type and position of substituents on the benzylidene ring were varied to determine their effect on the inhibition of TNF-α. nih.gov It was found that specific substitution patterns were critical for potent activity. nih.gov

Another SAR study on BMNs as tyrosinase inhibitors for anti-melanogenesis applications synthesized a library of twelve compounds with different hydroxyl and methoxy substitutions on the phenyl ring. The findings revealed a clear relationship between the substitution pattern and inhibitory activity. This type of research allows for the rational design of more potent and selective therapeutic agents.

Table 2: Illustrative Structure-Activity Relationship (SAR) of Benzylidenemalononitrile Derivatives as Tyrosinase Inhibitors

Substituent on Phenyl RingExample Compound NameRelative Tyrosinase Inhibitory ActivitySource(s)
3,4-dihydroxy2-(3,4-dihydroxybenzylidene)malononitrileStrongest Inhibition researchgate.net
2,4-dihydroxy2-(2,4-dihydroxybenzylidene)malononitrilePotent Inhibition researchgate.net
4-hydroxy-3-methoxy2-(4-hydroxy-3-methoxybenzylidene)malononitrileModerate Inhibition researchgate.net
3,4-dimethoxy2-(3,4-dimethoxybenzylidene)malononitrileWeak to No Inhibition researchgate.net
4-nitro2-(4-nitrobenzylidene)malononitrileStudied for other activities researchgate.net
UnsubstitutedBenzylidenemalononitrileWeak to No Inhibition researchgate.net

Mechanistic Studies of Enzyme Inhibition (e.g., Tyrosinase)

Derivatives of benzylidene malononitrile have been extensively investigated as inhibitors of tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and pathological hyperpigmentation. nih.gov The mechanism of inhibition is highly dependent on the substitution pattern on the benzylidene ring.

Research comparing different substitution patterns reveals that free hydroxyl groups are critical for potent inhibitory activity. For instance, the derivative 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) has been identified as a strong tyrosinase inhibitor, with a reported IC₅₀ value of 17.05 μM. researchgate.netresearchgate.net Mechanistic studies, including Lineweaver-Burk and Cornish-Bowden plots, have demonstrated that BMN11 acts as a competitive inhibitor. researchgate.netnih.gov It directly binds to the enzyme's active site, competing with the natural substrate, L-tyrosine. Molecular docking simulations suggest that this binding is stabilized by the formation of two hydrogen bonds with the amino acid residues GLY281 and ASN260, along with hydrophobic interactions with VAL283, PHE264, and ALA286. researchgate.net

In stark contrast, the methoxy-substituted analog, 2-(3,4-dimethoxybenzylidene)malononitrile (BMN5), a close isomer of the title compound, shows no significant inhibitory activity against tyrosinase. nih.gov This highlights that the presence of methoxy groups, as found in (2,3-dimethoxybenzylidene)malononitrile, is insufficient to confer tyrosinase inhibitory action. The free hydroxyl groups are believed to be essential for chelating the copper ions within the enzyme's active site, a primary mechanism for many potent tyrosinase inhibitors like kojic acid. nih.govresearchgate.net

Table 1: Tyrosinase Inhibitory Activity of Substituted Benzylidene Malononitrile Derivatives
CompoundSubstitution PatternTyrosinase Inhibition (IC₅₀)Inhibition Mechanism
BMN113,4-dihydroxy17.05 μM researchgate.netresearchgate.netCompetitive researchgate.netnih.gov
BMN53,4-dimethoxyInactive nih.govN/A
Kojic Acid (Reference)N/AVariable (used as control) researchgate.netCopper Chelation researchgate.net

Investigation of Anti-Proliferative Mechanisms in Cell Lines (in vitro)

The benzylidene malononitrile scaffold is recognized for its potential anti-proliferative effects against various cancer cell lines. nih.govnih.gov While specific data on the (2,3-dimethoxybenzylidene) isomer is limited, studies on the broader class of these compounds suggest that their cytotoxic activity is linked to the induction of programmed cell death, or apoptosis.

One of the primary mechanisms underlying the anti-proliferative effects of benzylidene malononitrile derivatives is the generation of reactive oxygen species (ROS). While these compounds are not typically associated with microtubule stabilization, a pathway utilized by drugs like paclitaxel, their chemical structure makes them amenable to inducing cellular oxidative stress. nih.govresearchgate.net

The α,β-unsaturated nitrile system in benzylidene malononitriles makes them potential Michael acceptors, allowing them to react with cellular nucleophiles like the cysteine residues in glutathione (B108866) or specific proteins. This interaction can disrupt the cellular redox balance and lead to an increase in ROS levels. A study investigating a wide range of benzylidene malononitriles found that their ability to induce heme oxygenase-1 (HO-1), a key enzyme in the oxidative stress response, was strongly correlated with their chemical structure. researchgate.net Specifically, compounds with electron-withdrawing groups on the benzylidene ring were more potent inducers of this stress response, which can ultimately trigger apoptosis in cancer cells. researchgate.net Synthetic organodiselenides containing a benzylidene motif have also been shown to exert anticancer activity through the modulation of ROS-dependent signaling pathways. nih.gov This ROS-mediated apoptosis can proceed through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. nih.gov

Nootropic Activity Mechanisms (in vivo studies focusing on nerve growth and tissue regeneration)

Currently, there is no scientific literature available that documents or suggests nootropic activity for (2,3-dimethoxybenzylidene)malononitrile or its related derivatives. Research into cognitive enhancers, or nootropics, focuses on a wide variety of chemical structures and mechanisms, such as modulating neurotransmitter systems, interacting with specific enzymes, or promoting nerve growth factors. nih.govresearchgate.netmdpi.com However, the benzylidene malononitrile class of compounds has not been identified as a candidate for this therapeutic application.

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzylidene malononitrile scaffold. The available data provides clear insights into how different substituents on the benzylidene ring influence biological activity.

For Tyrosinase Inhibition: As previously discussed, the presence of free hydroxyl groups on the benzylidene ring is paramount for activity. The conversion of these hydroxyls to methoxy groups, as in the 3,4-dimethoxy isomer, completely abolishes the inhibitory effect. nih.gov This indicates a strict requirement for hydrogen bond donating groups at these positions for effective interaction with the tyrosinase active site.

For Anti-Proliferative/ROS-Inducing Activity: The electronic properties of the substituents on the benzylidene ring play a critical role. A systematic study of various derivatives on the induction of the oxidative stress marker HO-1 revealed key SAR principles. researchgate.net Electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), in the para position of the ring significantly enhance the compound's ability to induce an oxidative stress response. Conversely, electron-donating groups, particularly in the ortho or para positions (e.g., OH, OCH₃), tend to decrease this activity. This suggests that enhancing the electrophilic character of the exocyclic double bond increases the compound's reactivity towards cellular targets that trigger the stress response.

Table 2: Structure-Activity Relationship (SAR) Summary for Benzylidene Malononitrile Derivatives
Target/ActivityFavorable SubstituentsUnfavorable SubstituentsRationale
Tyrosinase Inhibition-OH (hydroxyl) researchgate.netresearchgate.net-OCH₃ (methoxy) nih.govHydroxyl groups are crucial for hydrogen bonding and/or chelating copper in the enzyme's active site. researchgate.net
ROS/HO-1 InductionElectron-withdrawing groups (e.g., -NO₂, -CN) researchgate.netElectron-donating groups (e.g., -OH, -N-morpholino) researchgate.netElectron-withdrawing groups increase the electrophilicity of the Michael acceptor site, enhancing reactivity. researchgate.net

Role as Pharmaceutical Intermediates in Drug Discovery Research

Benzylidene malononitriles, synthesized through the Knoevenagel condensation of an aromatic aldehyde with malononitrile, are highly valuable intermediates in medicinal chemistry and drug discovery. nih.govrasayanjournal.co.in The compound (2,3-dimethoxybenzylidene)malononitrile serves as a building block for the synthesis of more complex molecules with diverse pharmacological properties.

The α,β-unsaturated system and the two nitrile groups provide multiple reactive sites for further chemical modifications. These intermediates are frequently used to construct a variety of heterocyclic compounds. rasayanjournal.co.in For example, they are precursors for molecules that have been investigated as tyrosine kinase inhibitors (tyrphostins), antimicrobial agents, and uridine (B1682114) phosphorylase inhibitors for cancer therapy. rasayanjournal.co.in The availability of this compound to early discovery researchers facilitates the exploration of new chemical entities for a wide range of biological targets. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of (2,3-dimethoxybenzylidene)malononitrile, primarily through the Knoevenagel condensation, is a focal point for green chemistry initiatives. Future research is centered on developing novel catalytic systems that are not only efficient but also environmentally benign and reusable.

Current research has demonstrated the viability of various catalysts that operate under mild or solvent-free conditions. For instance, a heterogeneous nickel-chromium oxide (NiCr₂O₄) catalyst has been successfully used for the solvent-free, room-temperature synthesis of (2,3-dimethoxybenzylidene)malononitrile, achieving good yields even with sterically hindered substrates. ias.ac.in Similarly, ruthenium(II) cymene complexes have been shown to be highly efficient in catalyzing one-pot cascade reactions under mild, solvent-free conditions. nih.gov The exploration of metal-organic frameworks (MOFs) with amine functional groups has also yielded promising results, enabling the reaction to proceed rapidly at room temperature with high conversion rates and catalyst recyclability. nih.gov

Emerging research aims to expand this repertoire by investigating:

Bimetallic Nanoparticles: Leveraging the synergistic effects between different metals, such as in cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, can enhance catalytic activity and selectivity. mdpi.com

Phase-Transfer Catalysts: Surfactants like cetyltrimethylammonium bromide (CTMAB) have been shown to be effective catalysts for the Knoevenagel condensation in aqueous media, offering a greener alternative to organic solvents. tandfonline.comresearchgate.net

Advanced Heterogeneous Catalysts: The development of catalysts like lithium oxide supported on zinc oxide provides a pathway to high efficiency and reusability in solvent-free conditions. researchgate.net

The table below summarizes the performance of various modern catalytic systems for Knoevenagel condensation reactions.

Catalyst SystemSubstratesConditionsKey Advantages
Nickel-Chromium Oxide (NiCr₂O₄)2,3-dimethoxybenzaldehyde, malononitrile (B47326)Room Temp, Solvent-FreeGood yield for sterically hindered substrates, heterogeneous. ias.ac.in
Ruthenium(II) Cymene ComplexesBenzaldehyde (B42025) dimethoxy acetal, malononitrile75 °C, Solvent-FreeHigh efficiency in one-pot cascade reaction, mild conditions. nih.gov
Amino-bifunctional MOFsBenzaldehyde derivatives, malononitrileRoom Temp, EthanolRapid reaction (5 min), high conversion, recyclable. nih.gov
Cetyltrimethylammonium Bromide (CTMAB)Aromatic aldehydes, malononitrileRoom Temp, WaterGreen solvent, effective phase-transfer catalysis. tandfonline.com

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

To optimize reaction conditions and better understand kinetic profiles, a shift from traditional offline monitoring techniques like Thin-Layer Chromatography (TLC) to advanced, real-time methods is anticipated. ias.ac.in While product characterization is robustly handled by methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, these are typically post-reaction analyses. mdpi.comisfcppharmaspire.com

Future research will likely focus on the implementation of Process Analytical Technology (PAT) tools, including:

In-situ FT-IR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data without disturbing the reaction mixture.

Time-Resolved Fluorescence Spectroscopy: For reactions involving fluorescent species, techniques like Time-Correlated Single Photon Counting (TCSPC) can offer insights into reaction progress and the formation of excited-state species. researchgate.net

These advanced methods will facilitate a deeper understanding of reaction mechanisms and allow for precise control over the synthesis process, leading to improved yields and purity.

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The convergence of synthetic chemistry and computational science is opening new frontiers. Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of new materials. nih.gov In the context of (2,3-dimethoxybenzylidene)malononitrile and its derivatives, AI can be leveraged in several ways:

Predictive Modeling: ML algorithms, trained on existing data about chemical structures and their biological activities, can predict the potential efficacy of novel derivatives. mendeley.com In silico studies are already used to evaluate the pharmacodynamics and toxicity profiles of new benzylidenemalononitrile (B1330407) compounds, predicting their antineoplastic potency against various cancer cell lines. nih.gov

Computer-Aided Synthesis Planning (CASP): AI tools can analyze complex target molecules and propose viable synthetic routes, saving significant time and resources in the "make" phase of the discovery cycle. nih.gov

Property Prediction: Neural networks can be trained to predict the photophysical and electronic properties of new compounds based on their molecular structure, guiding the design of materials with tailored optical or electronic characteristics. mendeley.com

This data-driven approach allows researchers to explore vast chemical spaces efficiently, prioritizing the synthesis of candidates with the highest probability of success for specific applications, such as new drugs or advanced optical materials. nih.govmendeley.com

Investigations into Multifunctional Materials Incorporating Malononitrile, (2,3-dimethoxybenzylidene)-

(2,3-dimethoxybenzylidene)malononitrile serves as a versatile scaffold for building multifunctional materials that combine desirable properties. Its derivatives are being explored for a range of applications that capitalize on both their biological activity and their unique photophysics.

Bioactive Materials: The compound is a key intermediate in the synthesis of more complex heterocyclic structures with significant biological activity. For example, it is used to create pyranoquinolinone derivatives that exhibit antimicrobial properties and novel compounds containing 1,2,3-triazole moieties that act as potent fungicides against agricultural pathogens. isfcppharmaspire.comacs.org

Photoactive and Optical Materials: The benzylidenemalononitrile core is known for its interesting photophysical properties, including photoisomerization and the formation of polar excited states. researchgate.net By modifying the substituents on the aromatic ring, researchers can tune these properties for specific applications, such as molecular probes or components in photodynamic therapy (PDT), where light is used to activate a drug. researchgate.netnih.gov The effect of electron-donating or -accepting groups on the photophysical properties is a key area of study for creating materials with specific absorption and emission characteristics. rsc.orgnih.gov

Future work will focus on creating integrated systems where, for example, a single molecule possesses both therapeutic activity and fluorescent properties for imaging and diagnosis (theranostics).

Deepening Mechanistic Understanding of Biological and Optical Phenomena

A fundamental understanding of the mechanisms that govern the compound's behavior is crucial for rational design. Advanced computational and experimental techniques are being employed to elucidate these processes at a molecular level.

Optical Phenomena: The photophysical properties of benzylidenemalononitriles are governed by processes such as twisting around the double bond in the excited state, which can lead to rapid, non-radiative decay. researchgate.net Computational methods like Density Functional Theory (DFT) are used to explore ground and excited state conformations and the charge-transfer character of electronic transitions. researchgate.net These calculations help explain how solvent polarity and viscosity influence fluorescence lifetimes and quantum yields. researchgate.net

Biological Interactions: To understand how these molecules interact with biological targets, researchers use techniques like molecular docking and molecular dynamics (MD) simulations. nih.gov These in silico methods can predict the binding modes of a compound within the active site of a protein and assess the stability of the protein-ligand complex. nih.gov Furthermore, calculating thermodynamic parameters and frontier molecular orbitals (HOMO-LUMO) provides insight into the molecule's stability and reactivity, helping to explain its biological effects. nih.gov

By combining these advanced computational studies with experimental data, researchers can build comprehensive models that explain the structure-property and structure-activity relationships, paving the way for the intelligent design of next-generation materials. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing (2,3-dimethoxybenzylidene)malononitrile derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The Knoevenagel condensation is the primary method for synthesizing benzylidene malononitrile derivatives. This involves reacting substituted aldehydes (e.g., 2,3-dimethoxybenzaldehyde) with malononitrile in the presence of a base catalyst (e.g., triethylamine, KF/alumina) under reflux in polar aprotic solvents like ethanol or dichloromethane . Optimization strategies include:

  • Catalyst selection : KF/alumina improves reaction efficiency and reduces byproducts .
  • Solvent choice : Ethanol yields 36.3% for JCM-13 (2,3-dimethoxy derivative), while dichloromethane may enhance solubility for bulkier substrates .
  • Temperature control : Reflux conditions (~80°C) balance reactivity and decomposition risks .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing (2,3-dimethoxybenzylidene)malononitrile derivatives?

Methodological Answer:

  • IR Spectroscopy : Detects nitrile (C≡N) stretches at ~2220 cm⁻¹ and aromatic C=C bonds at ~1575 cm⁻¹ .
  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons, while ¹³C NMR confirms nitrile carbons (δ ~115 ppm) .
  • X-ray Crystallography : Resolves molecular geometry, e.g., bond angles (C17–C18–C19 = 120.6°) and torsion angles (C1–N1–C10–C15 = −130.1°) .
  • TLC/GC : TLC (Rf = 0.69 in ethyl acetate/hexane) monitors reaction progress, while GC optimizes purity via temperature gradients (e.g., 180–220°C for OCBM) .

Q. What safety protocols should be followed when handling (2,3-dimethoxybenzylidene)malononitrile derivatives in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; ensure airborne concentrations remain below OSHA limits .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence the biological activity of malononitrile derivatives, and what methodologies are used to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., 2,4-dimethyl) reduce bioavailability .
  • SAR Methodologies :
    • In vitro assays : Test derivatives against bacterial/cancer cell lines (e.g., MIC = 12.5 µg/mL for JCM-13) .
    • Computational modeling : DFT calculations correlate HOMO-LUMO gaps with reactivity .
    • Crystallography : Compare bond lengths (e.g., C≡N = 1.14 Å) to predict interaction with biological targets .

Q. What strategies can resolve discrepancies in crystallographic data versus computational modeling predictions for (2,3-dimethoxybenzylidene)malononitrile derivatives?

Methodological Answer:

  • Refinement Techniques : Use SHELX software to adjust thermal parameters and hydrogen bonding networks (e.g., R-factor < 0.05) .
  • Validation Tools : Cross-check with Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···O) .
  • Dynamic Simulations : Perform molecular dynamics (MD) to account for conformational flexibility in solution vs. solid state .

Q. Example Discrepancy :

  • Observed (X-ray) : C10–C11 bond = 1.396 Å.
  • Calculated (DFT) : 1.402 Å.
  • Resolution : Adjust basis sets (e.g., B3LYP/6-311+G**) to account for dispersion forces .

Q. How can liquid-liquid extraction parameters be optimized to improve the recovery of (2,3-dimethoxybenzylidene)malononitrile derivatives during purification?

Methodological Answer:

  • Partition Coefficient (K) : Calculate using solubility data (e.g., K = 20 g/100 mL ether ÷ 13.3 g/100 mL H₂O = 1.5) .
  • Multiple Extractions : Three 100 mL ether extractions recover 24.63 g from 40 g in 400 mL aqueous solution (vs. 22.5 g with single extraction) .
  • pH Adjustment : Maintain neutral pH to prevent hydrolysis of nitrile groups.

Calculation :
Remaining after n extractions=(VaqVaq+KVorg)nInitial mass\text{Remaining after } n \text{ extractions} = \left( \frac{V_{aq}}{V_{aq} + K \cdot V_{org}} \right)^n \cdot \text{Initial mass}

Data Contradiction Analysis

Issue : Lower yields for JCM-13 (36.3%) vs. JCM-14 (63.1%) despite similar substrates .
Resolution :

  • Steric Hindrance : 2,3-Dimethoxy groups impede aldehyde reactivity in Knoevenagel condensation.
  • Solvent Polarity : Ethanol may not adequately solubilize JCM-13 precursors. Testing DMF could improve yields.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Malononitrile, (2,3-dimethoxybenzylidene)-
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Malononitrile, (2,3-dimethoxybenzylidene)-

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